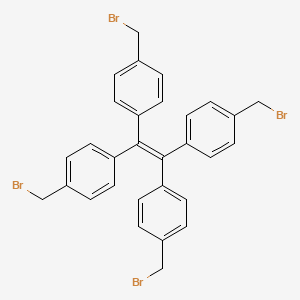

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene

説明

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene is a useful research compound. Its molecular formula is C30H24Br4 and its molecular weight is 704.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Tetrasubstituted Tetraphenylethenes : This compound is useful for synthesizing tetrasubstituted tetraphenylethenes and analyzing their electrochemical properties (Schreivogel et al., 2006).

Hole Transport Material in Solar Cells : It is effective as a robust hole transport material for methyl ammonium lead iodide perovskite solar cells (Cabau et al., 2015).

Alternative to Calix[4]arene Ligand System : This compound serves as a useful alternative to the calix[4]arene ligand system for coordination chemistry (Fujita et al., 2004).

Polymetallic Coordination Chemistry : It promotes multiple metal bridging over chelating coordination modes in polymetallic coordination chemistry (Verkerk et al., 2002).

Charge-Transfer Complex Formation : Forms a deep red charge-transfer complex that creates inclusion compounds with benzene (TaniguchiHiroshi et al., 1994).

Luminescence and Valence Tautomerism in Coordination Polymers : Useful for constructing two-dimensional coordination polymers with luminescence and valence tautomerism (Liu et al., 2022).

Single-Molecule Conductance Measurements : Binds to gold electrodes for single-molecule conductance measurements (Rivero et al., 2020).

Electroluminescent Properties : Exhibits bluish-green emitting material properties and is efficient in electroluminescent devices (Kim et al., 2006).

Solid-State Photoluminescence : Demonstrates a high fluorescence quantum yield in solid film, making it promising for solid-state photoluminescence research (Zhang et al., 2015).

Artificial Light-Harvesting and Cancer Cell Imaging : Used in supramolecular coordination frameworks as fluorescent platforms and energy donors (Wang et al., 2020).

π-Complex Formation : Forms highly ordered donor-acceptor π-complexes with specific stoichiometry in solid state (Philp et al., 1995).

Spin-Crossover Behaviors : Reacts with specific compounds to produce coordination polymers with guest-molecule-dependent spin-crossover behaviors (Xue et al., 2019).

Photochromic Properties : Shows facile photochromic behavior, useful in photochemistry applications (Ikeda et al., 2008).

Mesophase Formation : Exhibits hexagonal columnar mesophases with certain chain lengths, relevant in materials science (Schultz et al., 2001).

Stimuli-Responsive Fluorescence : Offers multiple stimuli-responsive and reversible fluorescence, suitable for chemical sensing and environmental monitoring (Wang et al., 2015).

Electrochromic Device Applications : Demonstrates rapid color change and good open circuit memory in electrochromic devices (Carbas et al., 2016).

Sensing Volatile Organic Compounds : The synthesized metal-organic frameworks with this compound exhibit strong fluorescence and are capable of sensing volatile organic compounds (Liu et al., 2015; Zhao et al., 2016).

特性

IUPAC Name |

1-(bromomethyl)-4-[1,2,2-tris[4-(bromomethyl)phenyl]ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24Br4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIORTLGKIWOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=C(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Br4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride](/img/structure/B8198535.png)

![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate](/img/structure/B8198587.png)

![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)

![5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8198618.png)